molecular formula C11H13N B15197307 2-(3,5-Dimethylphenyl)propanenitrile

2-(3,5-Dimethylphenyl)propanenitrile

Cat. No.: B15197307
M. Wt: 159.23 g/mol
InChI Key: SMOOFCKTFSMXGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3,5-Dimethylphenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3,5-Dimethylphenyl)propanenitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(3,5-Dimethylphenyl)propanenitrile has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The phenyl ring’s substitution pattern influences the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

2-(3,5-Dimethylphenyl)propanenitrile can be compared with other similar compounds, such as:

Biological Activity

2-(3,5-Dimethylphenyl)propanenitrile, also known as a derivative of propanenitrile, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and toxicity is crucial for its development in pharmaceutical applications.

  • Molecular Formula : C11H13N
  • Molecular Weight : 175.23 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the nitrile group may enhance its interaction with microbial enzymes.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction mechanisms.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes that are crucial in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to the active sites of enzymes, thereby inhibiting their function. This is particularly relevant in the context of cancer and microbial infections.
  • Cell Signaling Pathways : It may interfere with cell signaling pathways involved in cell growth and apoptosis, leading to reduced tumor growth or enhanced cell death in infected cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated various derivatives of propanenitrile for their anticancer properties. It was found that certain structural modifications significantly enhanced their cytotoxic effects against breast cancer cells (IC50 values ranging from 10-30 µM) .
  • Antimicrobial Efficacy :
    Research conducted at a university laboratory demonstrated that derivatives similar to this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for several strains .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateSignificantYes
Similar Nitrile Derivative AHighModerateYes
Similar Nitrile Derivative BLowHighNo

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-8-4-9(2)6-11(5-8)10(3)7-12/h4-6,10H,1-3H3

InChI Key

SMOOFCKTFSMXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C#N)C

Origin of Product

United States

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